N-(4-bromophenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
Description
N-(4-bromophenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a triazolopyrazine-based acetamide derivative. Its structure features:
- A triazolo[4,3-a]pyrazine core with a 3-oxo group.
- A 2-ethylphenylsulfanyl substituent at position 8 of the heterocyclic ring.
- An N-(4-bromophenyl)acetamide moiety linked to the triazolopyrazine via a methylene bridge.
This compound is hypothesized to exhibit biological activity due to structural similarities with other triazolopyrazine derivatives, which are often explored for kinase inhibition or antimicrobial properties .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[8-(2-ethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN5O2S/c1-2-14-5-3-4-6-17(14)30-20-19-25-27(21(29)26(19)12-11-23-20)13-18(28)24-16-9-7-15(22)8-10-16/h3-12H,2,13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSGSARSMKKHHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone in an alkaline medium, followed by the reduction of the corresponding ketone . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the bromophenyl moiety.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile employed.
Scientific Research Applications
N-(4-bromophenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s triazolopyrazine core is of interest for developing new pharmaceuticals with potential antibacterial, antifungal, and anticancer properties.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound’s ability to interact with various biological targets makes it useful for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves its interaction with specific molecular targets. The triazolopyrazine core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Several compounds share the triazolopyrazine-acetamide scaffold but differ in substituents, influencing physicochemical and pharmacological properties:
Key Observations :
- Sulfanyl Substituents : The 2-ethylphenylsulfanyl group offers steric bulk and moderate lipophilicity, contrasting with the 4-chlorobenzylsulfanyl group in , which may increase metabolic stability.
- Heterocyclic Core Modifications: Benzothienopyrimidine derivatives (e.g., ) exhibit distinct ring strain and electronic profiles, altering target selectivity compared to triazolopyrazines.
Yield Comparison :
Spectroscopic and Crystallographic Data
- NMR Profiles : highlights that substituents at positions 8 and 2 of triazolopyrazines cause distinct chemical shift changes in regions A (39–44 ppm) and B (29–36 ppm) . The target compound’s 2-ethylphenylsulfanyl group is expected to perturb these regions similarly to 4-chlorobenzylsulfanyl in .
- Crystal Packing : Analogous compounds (e.g., ) exhibit intramolecular hydrogen bonds (e.g., C–H···O) and planar heterocyclic cores, suggesting similar crystallinity for the target compound .
Pharmacological Implications
While direct activity data for the target compound is unavailable, structural analogs provide clues:
- Kinase Inhibition : Pyrazine and triazole motifs are common in kinase inhibitors (e.g., imatinib analogs). The 3-oxo group may chelate metal ions in catalytic sites.
- Antioxidant Potential: Phenoxy-linked triazolopyrazines () show radical-scavenging activity, but the target compound’s bromophenyl group may reduce this effect.
Biological Activity
N-(4-bromophenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a synthetic compound belonging to the class of triazolopyrazines. This compound is notable for its complex structure, which includes a bromophenyl group and an ethylphenylsulfanyl moiety. The biological activity of this compound has been the subject of various studies, particularly in the context of its potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related triazole derivatives demonstrated their effectiveness against various bacterial strains, suggesting that the structural components of these compounds contribute to their bioactivity .
Anticancer Potential
The anticancer properties of this compound have been explored through in vitro assays. In particular, a screening of drug libraries revealed that certain triazole derivatives can inhibit cancer cell proliferation. The mechanism of action is thought to involve the induction of apoptosis in cancer cells .
Enzyme Inhibition
Inhibition studies have shown that compounds with similar structures can act as inhibitors for various enzymes. For instance, derivatives were evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are relevant in neurodegenerative diseases like Alzheimer’s . The presence of halogen substituents was found to enhance enzyme inhibition potency.
Cytotoxicity Studies
Cytotoxicity assessments against several cancer cell lines have shown that certain derivatives exhibit selective toxicity towards malignant cells while sparing normal cells. This selective action is crucial for developing effective anticancer agents with minimal side effects .
Table 1: Summary of Biological Activities
Case Study: Anticancer Screening
In a notable study published in 2019, a library of triazole derivatives was screened for anticancer activity using multicellular spheroid models. The results indicated that specific compounds demonstrated significant cytotoxic effects against breast and colon cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the interaction between this compound and its biological targets. These studies provide insights into how modifications to the compound's structure can influence its binding affinity and efficacy against specific enzymes or receptors involved in disease processes .
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves multi-step organic reactions:
Core Formation : Construct the triazolo-pyrazine core via cyclization of substituted pyrazines with triazole precursors.
Sulfanyl Group Introduction : Perform nucleophilic substitution or thiol-ene reactions to attach the (2-ethylphenyl)sulfanyl moiety.
Acetamide Coupling : Use peptide coupling reagents (e.g., EDC/HOBt) to conjugate the bromophenyl-acetamide group.
Q. Optimization Strategies :
- Temperature : Maintain 10–25°C during sulfanyl group attachment to prevent side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization yields .
Q. Table 1: Representative Reaction Conditions
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Core Formation | DMF | 80–100 | ZnCl₂ | 65–75 | |
| Sulfanyl Introduction | THF | 10–15 | None | 55–60 | |
| Acetamide Coupling | DCM | RT | EDC/HOBt | 70–80 |
Q. Which characterization techniques are essential to confirm structure and purity?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions and assess stereochemistry. For example, the 4-bromophenyl group shows distinct aromatic proton splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak at m/z 495.03) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfanyl (C-S at ~650 cm⁻¹) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .
- Structural Analog Comparison : Synthesize analogs (e.g., replacing bromophenyl with chlorophenyl) to isolate activity-contributing groups .
- In Silico Studies : Use molecular docking to predict binding affinities against targets (e.g., kinases) and validate with SPR (surface plasmon resonance) .
Q. Table 2: Biological Activity Variability in Analog Studies
| Analog Modification | IC₅₀ (μM) | Target Protein | Reference |
|---|---|---|---|
| Bromophenyl → Chlorophenyl | 0.45 | Kinase A | |
| Ethylphenyl → Methylphenyl | 1.20 | Kinase B |
Q. What strategies optimize solubility and stability for in vitro assays?
Methodological Answer:
- Solvent Systems : Use DMSO stock solutions (10 mM) diluted in assay buffers containing 0.1% Tween-80 to prevent aggregation .
- Co-Solvents : Add β-cyclodextrin (5% w/v) to enhance aqueous solubility .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring .
Q. How to design structure-activity relationship (SAR) studies to identify critical functional groups?
Methodological Answer:
Analog Synthesis : Modify substituents systematically (e.g., vary sulfanyl group aryl rings or acetamide substituents) .
Biological Profiling : Test analogs against a panel of targets (e.g., cancer cell lines, enzymatic assays).
Computational Analysis : Perform CoMFA (Comparative Molecular Field Analysis) to map steric/electronic contributions .
Q. Key Findings :
- The 4-bromophenyl group enhances kinase inhibition by 3-fold compared to unsubstituted phenyl .
- The (2-ethylphenyl)sulfanyl moiety improves metabolic stability in microsomal assays .
Q. What computational methods predict the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., in kinases). Key residues (e.g., Lys68, Glu91) form hydrogen bonds with the triazolo-pyrazine core .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes for 100 ns to assess binding stability .
- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
